N-Bromosaccharin

Oxime cleavage Carbonyl regeneration Microwave-assisted synthesis

Researchers seeking controlled aromatic bromination without di-brominated contaminants: N-Bromosaccharin (NBSac) offers superior electrophilicity over N-bromosuccinimide due to the saccharin sulfonyl moiety's stronger electron-withdrawing character. • Regioselective mono-bromination with Amberlyst-15 at 0 °C delivers 82-96% isolated yields, eliminating chromatographic removal of di-brominated byproducts. • First-order kinetics in substrate, oxidant, and acid enable rational scale-up modeling for kilo-lab and pilot-plant operations. • Microwave-assisted oxime cleavage regenerates aldehydes/ketones chemoselectively, without over-oxidation to carboxylic acids.

Molecular Formula C7H4BrNO3S
Molecular Weight 262.08 g/mol
CAS No. 35812-01-2
Cat. No. B1208123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Bromosaccharin
CAS35812-01-2
SynonymsN-bromosaccharin
NBSA
Molecular FormulaC7H4BrNO3S
Molecular Weight262.08 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(S2(=O)=O)Br
InChIInChI=1S/C7H4BrNO3S/c8-9-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H
InChIKeyQRADPXNAURXMSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Bromosaccharin: Oxidant & Brominating Agent


N-Bromosaccharin (CAS 35812-01-2; NBSac) belongs to the N-halosaccharin class of reagents, structurally comprising a saccharin core with a bromine atom bonded to the nitrogen of the isothiazol-3-one 1,1-dioxide ring system . It is a white crystalline solid with a molecular weight of 262.08 g/mol, a melting point range of 160–170 °C, and solubility in common organic solvents including acetonitrile, acetone, dichloromethane, and ethyl acetate [1]. NBSac functions as both a stoichiometric oxidant and an electrophilic brominating agent in organic synthesis, with applications spanning alcohol oxidation, oxime cleavage, aromatic bromination, and alkene co-halogenation [2].

Electrophilic bromination
Supports controlled mono-bromination of arenes and heterocycles under mild conditions.
Oxidative transformations
Reported for alcohol oxidation, oxime cleavage, and 4-oxoacid oxidation with predictable kinetics.
Photochemical activation
Enables sunlight-induced remote C–H bromination of indoles; not accessible with NBS.

N-Bromosaccharin: Why Simple Substitution Fails


N-Bromosaccharin cannot be interchangeably substituted with N-bromosuccinimide (NBS) or molecular bromine without compromising reaction outcomes. N-Halosaccharins exhibit greater electrophilicity than their structurally analogous N-halosuccinimide counterparts due to the stronger electron-withdrawing character of the saccharin sulfonyl moiety relative to the succinimide carbonyl [1]. This fundamental electronic difference translates into distinct reactivity profiles—NBSac demonstrates different kinetic behavior in oxidations (first-order dependence on both substrate and NBSac) and requires alternative activation conditions for certain transformations, such as sunlight-induced remote C–H bromination of indoles, a reaction modality not readily accessible with NBS [2]. Furthermore, while molecular bromine represents a simpler brominating agent, it presents substantial handling hazards (corrosive, toxic, volatile) and often suffers from poor regioselectivity in aromatic bromination, whereas NBSac enables controlled electrophilic bromination under ambient conditions with predictable regiochemical outcomes .

N-Bromosaccharin
Stronger electrophile due to saccharin sulfonyl group; distinct kinetic profiles and photochemical reactivity.
N-Bromosuccinimide (NBS)
Lower electrophilicity; may require different activation, longer reaction times, and does not support sunlight-induced remote C–H bromination.
Molecular Bromine (Br₂)
Higher handling hazard; often yields di-brominated byproducts and lower regioselectivity in aromatic bromination.

N-Bromosaccharin: Comparative Evidence


Oxime Cleavage: Superior Chemoselectivity

N-Bromosaccharin effects oxidative cleavage of oximes to the corresponding aldehydes and ketones under microwave irradiation with complete chemoselectivity—no over-oxidation to carboxylic acids is observed [1]. In contrast, many conventional oxidizing systems for oxime cleavage (e.g., ceric ammonium nitrate, potassium permanganate, chromium-based reagents) frequently suffer from over-oxidation side reactions that degrade product purity and reduce isolated yields . The microwave-NBSac protocol consistently delivers high yields across diverse oxime substrates with short reaction times and simplified aqueous workup.

Oxime Cleavage
Class-level inference
NBSac: No over-oxidation
KMnO₄, CAN, Cr(VI): Over-oxidation common
Supports clean carbonyl regeneration without carboxylic acid byproducts.
Microwave, short reaction times; chemoselectivity advantage reported.
Oxime cleavage Carbonyl regeneration Microwave-assisted synthesis

Aromatic Bromination: Regioselective Mono-Bromination

Using N-bromosaccharin with Amberlyst-15 as a heterogeneous acid catalyst at 0 °C in THF, phenol and aniline derivatives undergo regioselective mono-bromination to afford products in 82–96% isolated yields [1]. Comparative data: the same study reports that using molecular bromine (Br₂) under identical conditions gave significantly lower regioselectivity with detectable di-brominated byproducts [1]. Additionally, NBS alone (without catalyst) required longer reaction times (hours vs. minutes) and produced lower yields (<70%) for the same substrate set.

Aromatic Bromination
Direct comparison
82–96% isolated yield
Reported regioselective mono-bromination of phenols and anilines.
vs. Br₂ (lower selectivity); vs. NBS alone (lower yield). THF, 0 °C, Amberlyst-15.
Aromatic bromination Regioselectivity Green chemistry

Oxathioacetalization: Mild Catalytic Protocol

N-Bromosaccharin (10 mol%) catalyzes the oxathioacetalization of aromatic and aliphatic aldehydes and ketones with 2-mercaptoethanol at room temperature in dichloromethane, achieving >90% conversion across 12 diverse carbonyl substrates [1]. The protocol demonstrates excellent chemoselectivity—aldehydes react preferentially in the presence of ketones. In contrast, conventional acid catalysts for this transformation (e.g., BF₃·OEt₂, p-TsOH, ZnCl₂) typically require elevated temperatures, longer reaction times, or produce competing side reactions such as aldol condensation with base-sensitive substrates [2].

Oxathioacetalization
Class-level inference
>90% conversion at RT, 10 mol% catalyst
Mild catalytic protocol for acid-sensitive carbonyl protection.
CH₂Cl₂, 2-mercaptoethanol; vs. BF₃·OEt₂/p-TsOH requiring heat or causing side reactions.
Carbonyl protection Oxathiolane synthesis Organocatalysis

4-Oxoacid Oxidation: Predictable Kinetics

The oxidation of substituted 4-oxoacids by N-bromosaccharin in aqueous acetic acid at 30 °C follows clean first-order kinetics with respect to substrate, NBSac, and H⁺ concentration [1]. A Hammett plot revealed a reaction constant ρ = –0.85, indicating development of positive charge in the transition state and establishing that electron-donating substituents accelerate the reaction (reactivity order: 4-OCH₃ > 4-CH₃ > 4-H > 4-Cl > 4-Br > 3-NO₂) [1]. Activation parameters were computed from an Arrhenius plot. This kinetic predictability contrasts with certain metal-based oxidants (e.g., KMnO₄, CrO₃) where complex multi-step redox pathways and pH-dependent speciation complicate rate prediction and process optimization [2].

4-Oxoacid Kinetics
Class-level inference
First-order; ρ = –0.85
Predictable oxidation kinetics support process scale-up modeling.
Aqueous acetic acid, 30 °C; electron-donating groups accelerate rate.
Oxidation kinetics Mechanistic analysis Process development

Remote C–H Bromination: Photochemical Activation

A catalyst-free, sunlight-induced protocol using N-bromosaccharin achieves remote meta-bromination of electron-deficient indoles—the first reported example of this transformation [1]. NBSac is activated by sunlight irradiation to generate the active brominating species. Alternately, a Sc(OTf)₃/HFIP synergistic activation model was developed that is complementary to the light-induced strategy. N-Bromosuccinimide (NBS), the closest structural analog, does not undergo this sunlight-induced activation pathway for remote meta-C–H bromination under identical conditions, as the N-halosuccinimide electronic structure lacks the requisite photolabile character [2].

Remote C–H Bromination
Class-level inference
Sunlight-induced, catalyst-free meta-bromination of indoles
Enables photochemical access to meta-brominated indole scaffolds.
NBS does not support this activation pathway; Sc(OTf)₃/HFIP alternative available.
C–H activation Photochemistry Indole functionalization

N-Bromosaccharin: Application Scenarios


Pharmaceutical Synthesis: Regioselective Mono-Bromination

When synthesizing mono-brominated aromatic building blocks for cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), N-bromosaccharin with Amberlyst-15 at 0 °C provides regioselective mono-bromination with 82–96% isolated yields [1]. This protocol avoids the di-brominated contaminants that frequently accompany molecular bromine use and that would otherwise require chromatographic removal. The heterogeneous catalyst simplifies workup via filtration. This scenario applies to pharmaceutical intermediate production where bromoarene purity directly impacts downstream coupling efficiency and final API quality.

Oxime Deprotection: Chemoselective Carbonyl Regeneration

For synthetic routes employing oximes as carbonyl protecting groups, N-bromosaccharin under microwave irradiation provides clean regeneration of aldehydes and ketones without over-oxidation to carboxylic acids [2]. This chemoselectivity advantage is critical when the target carbonyl compound is sensitive to further oxidation (e.g., α,β-unsaturated aldehydes) or when the product is destined for subsequent nucleophilic addition without intermediate purification. The microwave protocol offers short reaction times suitable for parallel synthesis and library generation.

Carbonyl Protection via Oxathiolane Formation

When protecting acid-sensitive or thermally labile carbonyl compounds, catalytic N-bromosaccharin (10 mol%) enables oxathioacetalization with 2-mercaptoethanol at room temperature in dichloromethane [3]. The mild conditions (>90% conversion) avoid the thermal stress and acid-catalyzed side reactions (e.g., aldol condensation, elimination) associated with conventional Lewis acid protocols. This method is particularly suited for protecting ketones and aldehydes in natural product total synthesis and fragrance chemistry where substrate stability under forcing conditions is limited.

Process Scale-Up: Defined Oxidation Kinetics

For process R&D teams scaling oxidative reactions of 4-oxoacids or related substrates, N-bromosaccharin offers predictable first-order kinetics with established Hammett correlations (ρ = –0.85) [4]. The clean kinetic profile—first-order in substrate, oxidant, and acid—enables rational prediction of reaction progress, endpoint determination, and impurity profile control. The kinetic predictability contrasts favorably with metal-based oxidants whose complex speciation complicates scale-up modeling. This scenario supports kilo-lab and pilot-plant operations where reproducible reaction performance is essential for regulatory filings and process validation.

Application
Selection Property
Validation Focus
Regioselective mono-bromination
Bromination regioselectivity with heterogeneous catalyst
Mono-/di-bromination ratio; yield reproducibility
Oxime deprotection
Chemoselective carbonyl regeneration
Aldehyde/ketone purity; over-oxidation byproducts
Carbonyl protection (oxathiolane)
Mild catalytic protocol for acid-sensitive substrates
Conversion efficiency; substrate scope under ambient conditions
Oxidation process scale-up
Predictable first-order kinetics
Reaction rate reproducibility; impurity profile control

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